Fli-1-IN-1 (fumarate)

Aqueous Solubility Formulation Compatibility EWS-FLI1 Inhibition

DMSO-insoluble EWS-FLI1 inhibitors compromise dose-response accuracy. Fli-1-IN-1 (fumarate) is an aqueous-soluble rocaglaol derivative that eliminates DMSO cytotoxicity confounders. • Selective FLI1 inhibition: HEL IC50 = 0.19 ± 0.01 μM vs. MDA-MB-231/SW480 >1 μM. • Validated target engagement via CETSA & caspase-3/PARP cleavage. • Fumarate salt; 3-year powder stability at -20 °C; ships at ambient temperature.

Molecular Formula C39H48N2O10
Molecular Weight 704.8 g/mol
Cat. No. B12381781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFli-1-IN-1 (fumarate)
Molecular FormulaC39H48N2O10
Molecular Weight704.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCCCOC2=CC=C(C=C2)C34C(CC(C3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C35H44N2O6.C4H4O4/c1-36-17-19-37(20-18-36)16-8-5-9-21-42-27-14-12-26(13-15-27)35-29(25-10-6-4-7-11-25)24-32(38)34(35,39)33-30(41-3)22-28(40-2)23-31(33)43-35;5-3(6)1-2-4(7)8/h4,6-7,10-15,22-23,29,32,38-39H,5,8-9,16-21,24H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t29-,32+,34+,35-;/m0./s1
InChIKeyHWNYNVKCGCJJCM-APRRGZKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fli-1-IN-1 (Fumarate): Water-Soluble FLI1/EWS-FLI1 Inhibitor


Fli‑1‑IN‑1 (fumarate), also designated compound (+/−)‑21, is a synthetic, water‑soluble rocaglaol (flavagline) derivative that functions as a direct FLI1/EWS‑FLI1 protein–protein interaction inhibitor [1]. The molecule embeds a cyclopenta[b]benzofuran core modified with a nitrogen‑containing phenyl substituent to overcome the poor drug‑like properties of the parent natural product. It is supplied as the fumarate salt (CAS 3027140‑81‑1) and is classified as a DNA/RNA synthesis inhibitor; its primary application is in preclinical oncology research focused on EWS‑FLI1‑driven Ewing sarcoma and FLI1‑overexpressing leukemias [1].

Water-soluble rocaglaol derivative for aqueous formulation studies
Direct FLI1/EWS-FLI1 protein–protein interaction inhibitor
Fumarate salt with documented long-term storage stability
Preclinical oncology tool for EWS-FLI1 sarcoma and FLI1-overexpressing leukemia models

Why Fli-1-IN-1 Cannot Be Replaced by Generic FLI1 Inhibitors


EWS‑FLI1 inhibitors are not interchangeable because they operate through fundamentally distinct mechanisms, exhibit divergent selectivity profiles, and possess vastly different physicochemical properties. For example, YK‑4‑279 blocks the EWS‑FLI1/RHA interaction but is insoluble in water [1], while mithramycin acts as a DNA‑binding transcriptional antagonist with dose‑limiting off‑target hepatotoxicity [2]. TK‑216, a clinical‑stage inhibitor, directly binds EWS‑FLI1 but has not been profiled against FLI1 in leukemia contexts and lacks aqueous solubility data . Fli‑1‑IN‑1 (fumarate) is specifically engineered as a water‑soluble rocaglaol derivative with demonstrated selectivity for FLI1‑dependent HEL leukemia cells over breast (MDA‑MB‑231) and colorectal (SW480) carcinoma lines, a pattern not reported for the comparators [3]. Substituting one inhibitor for another without accounting for these orthogonal properties risks selecting a tool compound with irrelevant pharmacokinetic behavior, off‑target activity, or an incompatible formulation profile — directly compromising experimental reproducibility and translational relevance.

YK-4-279: Water-insoluble interaction inhibitor

Insoluble in aqueous buffers; may require high DMSO concentrations that confound cell-based assays and in vivo formulation.

Mithramycin: DNA-binding transcriptional antagonist

Broad transcriptional suppression with reported hepatotoxicity; may not recapitulate FLI1 protein-level regulation.

TK-216: Clinical-stage EWS-FLI1 inhibitor

No reported FLI1 profiling in leukemia models or aqueous solubility data; target engagement context may differ.

Fli-1-IN-1 (Fumarate) vs. Closest FLI1 Inhibitor Comparators


Aqueous Solubility vs. Water-Insoluble YK-4-279

Fli‑1‑IN‑1 (fumarate) was expressly designed to overcome the poor aqueous solubility of the parent rocaglaol scaffold, enabling formulation without high DMSO concentrations [1]. In contrast, the structurally unrelated EWS‑FLI1 inhibitor YK‑4‑279 is documented as insoluble in water, requiring dissolution in DMSO (≥ 66 mg/mL) or warmed ethanol [2].

Aqueous solubility
Reported
Fli‑1‑IN‑1 fumarate: Water-soluble
YK‑4‑279: Water-insoluble; requires DMSO
Supports aqueous assay design and reduced DMSO carry-over concerns.
No head-to-head solubility assay; cross-study inference.
Aqueous Solubility Formulation Compatibility EWS-FLI1 Inhibition

Selective Cytotoxicity in FLI1-Dependent Leukemia

Fli‑1‑IN‑1 ((+/‑)-21) exhibits pronounced selectivity for the FLI1‑overexpressing HEL erythroleukemia cell line (IC₅₀ = 0.19 ± 0.01 μM) compared to the FLI1‑low MDA‑MB‑231 breast cancer (IC₅₀ > 1 μM) and SW480 colorectal cancer (IC₅₀ > 1 μM) lines in parallel MTT assays [1].

Cytotoxicity in HEL cells
Head-to-head
HEL IC50 = 0.19 μM vs MDA‑MB‑231 / SW480 >1 μM (72 h MTT)
Reported FLI1-dependent leukemia model selectivity context.
≥5.3‑fold selectivity window in tested cell lines.
Selectivity Index Cytotoxicity Profiling FLI1-Dependent Cancer

Direct FLI1 Protein Degradation vs. Transcriptional Antagonism

Cellular Thermal Shift Assay (CETSA) and Western blot experiments confirmed that Fli‑1‑IN‑1 engages and downregulates FLI1 protein, accompanied by PARP, caspase‑3, and caspase‑9 cleavage, consistent with apoptosis induction via FLI1 inhibition [1]. By contrast, mithramycin acts upstream by binding DNA at FLI1 recognition sequences (GGA(A/T)) and broadly suppressing EWS‑FLI1 transcriptional programs without directly degrading the FLI1 protein [2].

Target engagement mode
Reported
Fli‑1‑IN‑1: Direct FLI1 binding, protein downregulation (CETSA, caspase activation)
Mithramycin: DNA-binding transcriptional antagonist (no FLI1 degradation)
Distinguishes protein-level vs transcriptional target engagement readouts.
Orthogonal mechanistic assays (CETSA vs qRT‑PCR).
Target Engagement Mechanism of Action CETSA Protein Degradation

Rocaglaol Scaffold vs. Quinoline and Aureolic Acid Chemotypes

Fli‑1‑IN‑1 belongs to the flavagline (rocaglaol) chemotype — a cyclopenta[b]benzofuran scaffold — and represents a semi‑synthetic nitrogen‑substituted derivative. This structure is chemically orthogonal to the quinoline‑based YK‑4‑279 series, the clinical candidate TK‑216, and the aureolic acid natural product mithramycin [1]. The fumarate salt form further differentiates it from the free‑base Fli‑1‑IN‑1 and the parent rocaglaol.

Chemical scaffold
Class-level
Flavagline (rocaglaol) cyclopenta[b]benzofuran core; fumarate salt.
Distinct from quinoline (YK‑4‑279), aureolic acid (mithramycin), and TK‑216.
Chemotype diversity supports orthogonal SAR and combinatorial screening.
Structural classification based on published synthetic routes.
Chemical Diversity Scaffold Novelty Rocaglaol Derivatives IP Position

Fumarate Salt Stability vs. Free-Base Form

Fli‑1‑IN‑1 (fumarate) is supplied as a crystalline fumarate salt (CAS 3027140‑81‑1; formula C₃₉H₄₈N₂O₁₀) with documented storage conditions of −20 °C (powder, 3 years) and −80 °C (in solvent, 1 year), shipped with blue ice . The free‑base form (CAS 2908387‑80‑8; C₃₅H₄₄N₂O₆) is also commercially available but without the same long‑term solid‑state stability data .

Salt-form storage stability
Data to verify
Fumarate salt: powder −20°C, 3 years; in-solvent −80°C, 1 year.
Free-base: stability data not reported.
Documented long-term stability supports multi-year research consistency.
Vendor-specified storage guidelines; independent verification advised.
Salt Form Solid-State Stability Storage Procurement

Optimal Research Applications for Fli-1-IN-1 (Fumarate)


FLI1-Dependent Leukemia Mechanistic Studies

Fli‑1‑IN‑1 (fumarate) is the preferred tool compound for dissecting FLI1 signaling in erythroleukemia (HEL) models where water‑soluble formulation eliminates DMSO‑induced cytotoxicity confounders. Researchers can use the selective HEL activity (IC₅₀ = 0.19 ± 0.01 μM) versus MDA‑MB‑231 and SW480 (>1 μM) to establish on‑target FLI1 dependency, supported by CETSA and caspase‑3/PARP cleavage readouts [1].

EWS-FLI1 Interaction Screening with Aqueous Compatibility

In Ewing sarcoma cell panels where EWS‑FLI1/RHA interaction inhibitors are evaluated, Fli‑1‑IN‑1 (fumarate) offers an aqueous‑soluble alternative to YK‑4‑279 (water‑insoluble). This enables direct comparison of target engagement potency without the confounding variable of DMSO concentration gradients across dose–response curves [1][2].

Combination Therapy with DNA-Damaging Agents

Because Fli‑1‑IN‑1 downregulates FLI1 and induces apoptosis via caspase activation, it can be rationally paired with DNA‑damaging chemotherapeutics (e.g., doxorubicin) in HEL xenograft or co‑culture models. The demonstrated superiority of compound 21 over adriamycin alone in the primary screen provides a rationale for exploring additive or synergistic schedules [1].

Long-Term Compound Library Storage

For institutional compound libraries or multi‑year preclinical programs, the fumarate salt form with documented 3‑year powder stability at −20 °C ensures chemical integrity across freeze–thaw cycles and extended storage periods, reducing re‑qualification burden relative to less‑characterized free‑base inhibitors .

Application
Selection Property
Validation Focus
FLI1 signaling studies in leukemia models
Water-soluble formulation for DMSO-free assays
CETSA target engagement, caspase-3/PARP cleavage, cell viability readouts
EWS-FLI1 interaction inhibitor screening
Aqueous solubility enables dose-response without DMSO gradients
Target engagement comparison across solubility conditions
Combination studies with DNA-damaging agents
FLI1 inhibition-induced apoptosis pathway activation
Additive or synergistic cytotoxicity endpoints in co-treatment models
Compound library and long-term research storage
Fumarate salt 3-year powder stability at −20°C
Chemical integrity under freeze-thaw cycles and extended storage
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